molecular formula C27H38O11 B3152196 beta-D-Glucopyranosiduronic acid, (11beta)-11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl CAS No. 7301-54-4

beta-D-Glucopyranosiduronic acid, (11beta)-11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl

Cat. No.: B3152196
CAS No.: 7301-54-4
M. Wt: 538.6 g/mol
InChI Key: SXDBDFVHISOKJP-YXSMBZLISA-N
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Description

Synthesis Analysis

The synthesis of beta-D-Glucopyranosiduronic acid involves intricate steps. Researchers have reported expeditious and stereocontrolled syntheses of related compounds, such as beta-D-Glc pNAc-(1→4)-[beta-D-Glc pA-(1→3)-beta-D-Glc pNAc-(1→4)]n-beta-D-Glc pA-(1→OMe), which represent structural elements of the extracellular polysaccharide hyaluronic acid .


Molecular Structure Analysis

The molecular formula of beta-D-Glucopyranosiduronic acid is C21H20O11 , with a molecular weight of 448.4 g/mol . Its chemical structure consists of a glucopyranosiduronic acid moiety attached to a pregnane scaffold. The stereochemistry and functional groups play a crucial role in its biological activity .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : β-D-Glucopyranosiduronic acids, such as those derived from androstane and pregnane, have been synthesized using the Koenigs-Knorr reaction. These compounds are characterized by techniques like optical rotation, infrared adsorption spectra, and hydrolysis by β-glucuronidases (Becker, 1965).

  • Structural Studies : The structure of compounds like β-D-Glucopyranosiduronic acid is determined using methods such as X-ray crystallography. For example, the crystal structure of 2-O-[17-oxoestra-1,3,5(10)-trien-3-yl]-β-D-glucopyranosiduronic acid hydrate has been reported (Smales, Blackwell, Waters, & Burrell, 1997).

Biological and Medicinal Applications

  • Inhibition of Glucose Utilization : Certain β-D-Glucopyranosiduronic acids demonstrate the ability to inhibit glucose utilization in biological systems. For instance, compounds isolated from Gymnema sylvestre leaves have shown inhibitory effects on muscle contraction due to their influence on glucose uptake (Shimizu et al., 1996).

  • Anti-HIV Activity : Triterpenoid saponins, including derivatives of β-D-Glucopyranosiduronic acid from Aesculus chinensis, have been found to inhibit HIV-1 protease, demonstrating potential anti-HIV properties (Yang et al., 1999).

Chemical Properties and Reactions

  • Anomerisation Reactions : The compound's susceptibility to undergo anomerisation, a reaction altering its glycosidic configuration, has been studied. For example, β-D-Glucopyranosiduronic acids show varying rates of anomerisation depending on the aglycon structure (O'Brien et al., 2007).

  • Reactivity in Radiolysis : β-D-Glucopyranosiduronic acid derivatives, such as baicalin, have been studied for their reactivity in radiolysis processes, indicating potential applications in radiation chemistry (Zhongli, Yongke, & Jilan, 1996).

Exopolysaccharide Studies

  • Exopolysaccharide Structure : Research on exopolysaccharides from organisms like Haloferax denitrificans has revealed structures incorporating β-D-Glucopyranosiduronic acid, contributing to our understanding of microbial polysaccharides (Parolis et al., 1999).

Mechanism of Action

Target of Action

Cortisol-21-glucosiduronate, a glucocorticoid, primarily targets the glucocorticoid receptor (GR) . This receptor is ubiquitously expressed in all nucleated cells throughout the body . The binding of glucocorticoids to the GR plays a crucial role in regulating the immune system, metabolism, and cardiovascular function .

Mode of Action

The compound interacts with its target, the GR, through both genomic and non-genomic mechanisms . In the genomic mechanism, the glucocorticoid-GR complex translocates to the nucleus, where it regulates the transcription of target genes . This leads to the synthesis or repression of proteins, including cytokines, chemokines, inflammatory enzymes, and adhesion molecules .

Biochemical Pathways

Cortisol-21-glucosiduronate affects various biochemical pathways. Its metabolism results in cortisol glucosiduronate as the principal metabolite, accompanied by small amounts of 11β, 17,21-trihydroxypregnane-3,20-dione (THF) glucosiduronate . The absence of other normal metabolites of cortisol indicates that negligible hydrolysis at C-21 occurred and that an unoccupied C21 position is required for oxidation at C-11 and reduction at C-20 .

Pharmacokinetics

The metabolism of cortisol-21-glucosiduronate has been studied in humans. Urinary excretion was about 65% in subjects, with cortisol glucosiduronate as the principal metabolite . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties significantly impact its bioavailability.

Result of Action

The molecular and cellular effects of cortisol-21-glucosiduronate’s action are primarily anti-inflammatory and immunosuppressive . By binding to the GR, it modulates the immune response and inflammation, thereby helping the body restore homeostasis . Sustained increases in glucocorticoid levels can lead to various pathologies, including autoimmune disorders, cardiovascular disease, metabolic syndrome, infertility, growth suppression, and psychiatric disorders .

Action Environment

The action of cortisol-21-glucosiduronate is influenced by various environmental factors. For instance, exposure to environmental or biological stressors stimulates the release of corticotropin-releasing hormone (CRH), which in turn stimulates the secretion of adrenocorticotropic hormone (ACTH). ACTH then stimulates the synthesis of glucocorticoids . Therefore, the compound’s action, efficacy, and stability are significantly influenced by the individual’s stress levels and overall physiological state .

Biochemical Analysis

Biochemical Properties

Cortisol-21-glucosiduronate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be a principal metabolite accompanied by small amounts of 11β, 17,21-trihydroxypregnane- 3,20-dione (THF) glucosiduronate . The metabolism of Cortisol-21-glucosiduronate has been studied in subjects, indicating that it plays a role in biochemical reactions .

Cellular Effects

Cortisol-21-glucosiduronate influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been associated with the regulation of carbohydrate, lipid, and protein metabolism .

Molecular Mechanism

The molecular mechanism of action of Cortisol-21-glucosiduronate involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The metabolism of Cortisol-21-glucosiduronate indicates that negligible hydrolysis at C-21 occurred and that an unoccupied C21 position is required for oxidation at C-11 and reduction at C-20 .

Temporal Effects in Laboratory Settings

The effects of Cortisol-21-glucosiduronate over time in laboratory settings have been observed. Urinary excretion was about 65% in both subjects, with Cortisol-21-glucosiduronate as the principal metabolite . This suggests the product’s stability and long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

While specific studies on the dosage effects of Cortisol-21-glucosiduronate in animal models are limited, it is known that glucocorticoids, the class of compounds to which Cortisol-21-glucosiduronate belongs, have been widely studied in animal models for their effects on various conditions .

Metabolic Pathways

Cortisol-21-glucosiduronate is involved in various metabolic pathways. The metabolism of Cortisol-21-glucosiduronate has been studied, indicating that it plays a role in the metabolism of cortisol .

Transport and Distribution

It is known that cortisol, the parent compound of Cortisol-21-glucosiduronate, is transported and distributed within cells and tissues via the circulatory system .

Subcellular Localization

Cortisol, the parent compound, is known to bind to glucocorticoid receptors, which are ubiquitously expressed in all nucleated cells throughout the body .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for beta-D-Glucopyranosiduronic acid, (11beta)-11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl involves the conversion of pregnenolone to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Pregnenolone", "Sodium periodate", "Sodium metaperiodate", "Sodium borohydride", "Sodium hydroxide", "Glucuronic acid", "Acetic anhydride", "Pyridine", "Methanol", "Water" ], "Reaction": [ "Pregnenolone is oxidized with sodium periodate to form 11-keto pregnenolone", "11-keto pregnenolone is further oxidized with sodium metaperiodate to form 11-keto pregnenolone-21-carboxylic acid", "11-keto pregnenolone-21-carboxylic acid is reduced with sodium borohydride to form 11beta-hydroxy pregnenolone-21-carboxylic acid", "11beta-hydroxy pregnenolone-21-carboxylic acid is treated with sodium hydroxide to form the sodium salt of 11beta-hydroxy pregnenolone-21-carboxylic acid", "The sodium salt of 11beta-hydroxy pregnenolone-21-carboxylic acid is reacted with glucuronic acid in the presence of acetic anhydride and pyridine to form beta-D-Glucopyranosiduronic acid, (11beta)-11,17-dihydroxy-3,20-dioxopregn-4-en-21-yl", "The final product is purified using methanol and water" ] }

CAS No.

7301-54-4

Molecular Formula

C27H38O11

Molecular Weight

538.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H38O11/c1-25-7-5-13(28)9-12(25)3-4-14-15-6-8-27(36,26(15,2)10-16(29)18(14)25)17(30)11-37-24-21(33)19(31)20(32)22(38-24)23(34)35/h9,14-16,18-22,24,29,31-33,36H,3-8,10-11H2,1-2H3,(H,34,35)/t14-,15-,16-,18+,19-,20-,21+,22-,24+,25-,26-,27-/m0/s1

InChI Key

SXDBDFVHISOKJP-YXSMBZLISA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)C)O

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)C(C(C(C(C=O)O)O)O)O)O)C)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O

Origin of Product

United States

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